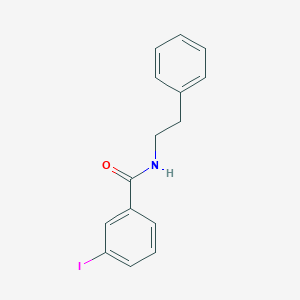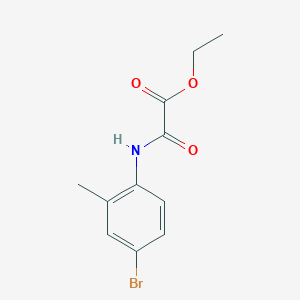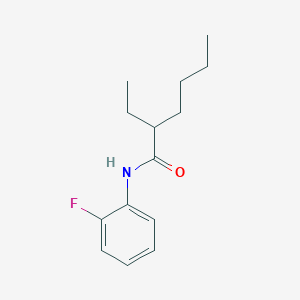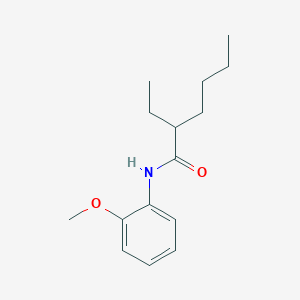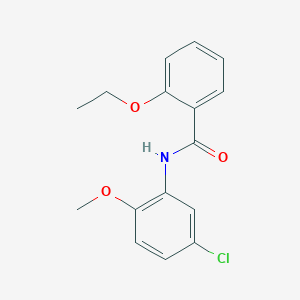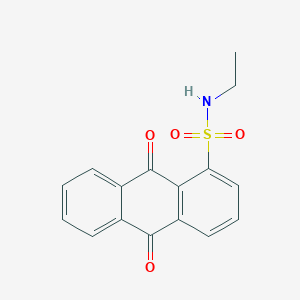
N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an organic compound with the molecular formula C16H13NO4S It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both sulfonamide and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 1-aminoanthraquinone with ethyl sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through filtration and drying, followed by further purification steps to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially interfering with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-methoxybenzamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-ethoxybenzamide
Uniqueness
N-ethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of sulfonamide and ketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H13NO4S |
|---|---|
Molekulargewicht |
315.3g/mol |
IUPAC-Name |
N-ethyl-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO4S/c1-2-17-22(20,21)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9,17H,2H2,1H3 |
InChI-Schlüssel |
ALWYVOBRUCDALP-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411027.png)
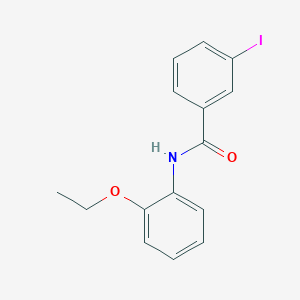
![3-iodo-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B411029.png)
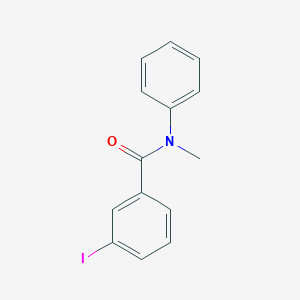
![Dimethyl 2-[(3-iodobenzoyl)amino]terephthalate](/img/structure/B411033.png)
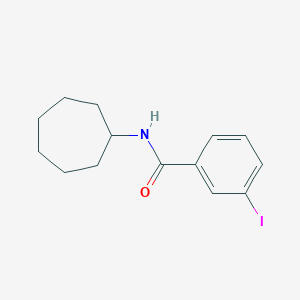
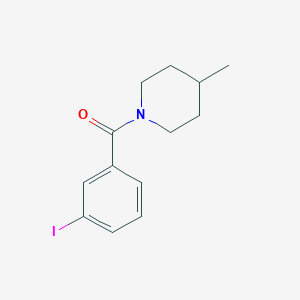
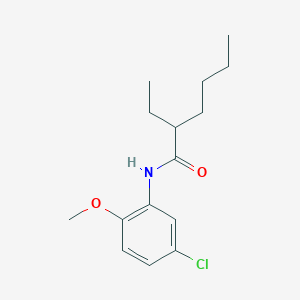
acetate](/img/structure/B411043.png)
